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molecular formula C8H8N2O2 B1310981 [5-(2-Furyl)isoxazol-3-yl]methylamine CAS No. 850375-13-2

[5-(2-Furyl)isoxazol-3-yl]methylamine

Cat. No. B1310981
M. Wt: 164.16 g/mol
InChI Key: IKOFHZGPFRNEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915297B2

Procedure details

To a solution of 7 mg of phenylacetic acid and 5 mg of C-(5-furan-2-yl-isoxazol-3-yl)-methylamine in DMF were added 8 mg of HOBt, 9 mg of EDC and 0.02 mL of TEA. After stirring at room temperature for 18 hrs, the reaction mixture was concentrated in vacuo. The concentrate was purified by preparative HPLC to produce 4 mg of the isoxazole derivative (Yield: 35%).
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]1[O:20][N:19]=[C:18]([CH2:21][NH2:22])[CH:17]=1.C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>CN(C=O)C>[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:16]1[O:20][N:19]=[C:18]([CH2:21][NH:22][C:8](=[O:10])[CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
5 mg
Type
reactant
Smiles
O1C(=CC=C1)C1=CC(=NO1)CN
Name
Quantity
8 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
9 mg
Type
reactant
Smiles
C(CCl)Cl
Name
TEA
Quantity
0.02 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(=CC=C1)C1=CC(=NO1)CNC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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